

Technical Guide: Crystal Structure of 2,4,6-Tris(bromomethyl)mesitylene

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Compound of Interest

Compound Name: **2,4,6-Tris(bromomethyl)mesitylene**

Cat. No.: **B1293842**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2,4,6-Tris(bromomethyl)mesitylene**, a key building block in organic synthesis. Its C3 symmetry makes it a valuable core for the construction of dendrimers and other complex macromolecules.^[1] The reactive bromomethyl groups readily undergo nucleophilic substitution, enabling the attachment of a wide array of molecular fragments, which is particularly useful in the synthesis of tripodal and hexapodal ligands for coordination chemistry and catalysis.^[1]

Molecular Structure and Crystallographic Data

The crystal structure of **2,4,6-Tris(bromomethyl)mesitylene** has been determined by single-crystal X-ray diffraction. The bulky bromine atoms are positioned above and below the plane of the benzene ring.

Table 1: Crystal Data and Structure Refinement for **2,4,6-Tris(bromomethyl)mesitylene**

Parameter	Value
Empirical Formula	<chem>C12H15Br3</chem>
Formula Weight	398.96
Temperature	173 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	9.3961 (16) Å
b	9.4846 (16) Å
c	9.4846 (16) Å
α	90°
β	109.115 (2)°
γ	90°
Volume	643.08 (19) Å ³
Z	2
Density (calculated)	2.060 Mg/m ³
Absorption Coefficient	9.38 mm ⁻¹
F(000)	384
Data Collection	
Theta range for data collection	2.5 to 28.2°
Index ranges	-12 ≤ h ≤ 11, -12 ≤ k ≤ 12, -12 ≤ l ≤ 12
Reflections collected	3752
Independent reflections	2864 [R(int) = 0.038]

Refinement

Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2864 / 0 / 139
Goodness-of-fit on F ²	1.04
Final R indices [I > 2sigma(I)]	R1 = 0.028, wR2 = 0.069
R indices (all data)	R1 = 0.038, wR2 = 0.072
Largest diff. peak and hole	0.80 and -0.71 e.Å ⁻³

Experimental Protocols

Synthesis of 2,4,6-Tris(bromomethyl)mesitylene

A common and effective method for the synthesis of **2,4,6-Tris(bromomethyl)mesitylene** involves the direct bromination of the methyl groups of mesitylene (1,3,5-trimethylbenzene).[\[1\]](#) This reaction is a free-radical halogenation that targets the benzylic positions due to the stability of the resulting benzylic radicals.[\[1\]](#)

An alternative one-pot synthesis procedure reacts mesitylene with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid.[\[1\]](#)

Protocol: Synthesis from Mesitylene, Paraformaldehyde, and HBr in Acetic Acid

- Reaction Setup: In a suitable reaction vessel, combine mesitylene (1 equivalent), paraformaldehyde (3.34 equivalents), and glacial acetic acid.
- Addition of HBr: To this mixture, rapidly add a 45 wt% solution of hydrogen bromide in acetic acid.
- Reaction Conditions: Heat the mixture at 95°C for 12 hours.
- Precipitation: After the reaction is complete, pour the mixture into water to precipitate the crude product.

- Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization.

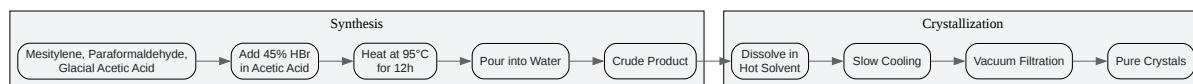
Crystallization

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol: Recrystallization

- Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dichloromethane and petroleum ether have been used for recrystallization.
- Dissolution: Dissolve the crude **2,4,6-Tris(bromomethyl)mesitylene** in a minimal amount of the hot solvent to create a saturated solution.
- Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath or refrigerator can promote crystallization.
- Isolation: Collect the formed crystals by vacuum filtration.
- Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Diagrams



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Caption: Experimental workflow for the synthesis and crystallization of **2,4,6-Tris(bromomethyl)mesitylene**.

Caption: Schematic representation of the C3 symmetry of **2,4,6-Tris(bromomethyl)mesitylene**.

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References

- 1. benchchem.com [benchchem.com]
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